

# Spectroscopic Profile of 1-(6-Bromopyridin-3-yl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: 1-(6-Bromopyridin-3-yl)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic data for the chiral synthon and chemical building block, **1-(6-Bromopyridin-3-yl)ethanol**. The information presented herein is crucial for the unambiguous identification and characterization of this compound in research and development settings, particularly in the fields of medicinal chemistry and materials science. This document details nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy data, along with generalized experimental protocols for data acquisition.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton ( $^1\text{H}$ ) and carbon-13 ( $^{13}\text{C}$ ) NMR data for **1-(6-Bromopyridin-3-yl)ethanol**.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data for **1-(6-Bromopyridin-3-yl)ethanol**

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
8.35	d	2.4	1H	H-2 (Pyridyl)
7.61	dd	8.4, 2.4	1H	H-4 (Pyridyl)
7.47	d	8.4	1H	H-5 (Pyridyl)
4.94	q	6.4	1H	CH-OH
2.04	s	1H	OH	
1.51	d	6.4	3H	CH <sub>3</sub>

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data for **1-(6-Bromopyridin-3-yl)ethanol**

While experimental <sup>13</sup>C NMR data is not readily available in the public domain, predicted chemical shifts based on computational models provide valuable insight.

Predicted Chemical Shift ( $\delta$ ) ppm	Assignment
~159	C-6 (Pyridyl)
~148	C-2 (Pyridyl)
~140	C-3 (Pyridyl)
~128	C-5 (Pyridyl)
~121	C-4 (Pyridyl)
~68	CH-OH
~25	CH <sub>3</sub>

## Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, enabling the determination of its molecular weight and elemental composition.

Table 3: Mass Spectrometry Data for **1-(6-Bromopyridin-3-yl)ethanol**

m/z	Ion	Notes
201/203	[M] <sup>+</sup>	Molecular ion peak, showing the characteristic isotopic pattern for bromine ( <sup>19</sup> Br/ <sup>81</sup> Br ≈ 1:1).
186/188	[M-CH <sub>3</sub> ] <sup>+</sup>	Loss of a methyl group.
158/160	[M-C <sub>2</sub> H <sub>4</sub> O] <sup>+</sup>	Loss of acetaldehyde.
157/159	[M-C <sub>2</sub> H <sub>5</sub> O] <sup>+</sup>	Loss of an ethoxy radical.
78	[C <sub>5</sub> H <sub>4</sub> N] <sup>+</sup>	Pyridyl fragment.

Note: The presence of bromine results in isotopic peaks with a mass difference of 2 Da and approximately equal intensity.

## Infrared (IR) Spectroscopy

Infrared spectroscopy identifies functional groups within a molecule based on the absorption of infrared radiation.

Table 4: Infrared (IR) Spectroscopic Data for **1-(6-Bromopyridin-3-yl)ethanol**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3350-3150	Broad	O-H stretch (alcohol)
3100-3000	Medium	C-H stretch (aromatic)
2980-2850	Medium	C-H stretch (aliphatic)
1590-1570	Strong	C=N stretch (pyridine ring)
1470-1430	Strong	C=C stretch (pyridine ring)
1100-1000	Strong	C-O stretch (secondary alcohol)
850-800	Strong	C-H out-of-plane bend (substituted pyridine)
600-500	Medium	C-Br stretch

## Experimental Protocols

The following are generalized methodologies for the acquisition of the spectroscopic data presented.

### NMR Spectroscopy

A solution of **1-(6-Bromopyridin-3-yl)ethanol** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl<sub>3</sub>, DMSO-d<sub>6</sub>) and transferred to an NMR tube. The spectrum is acquired on a spectrometer operating at a field strength of 300 MHz or higher. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

### Mass Spectrometry

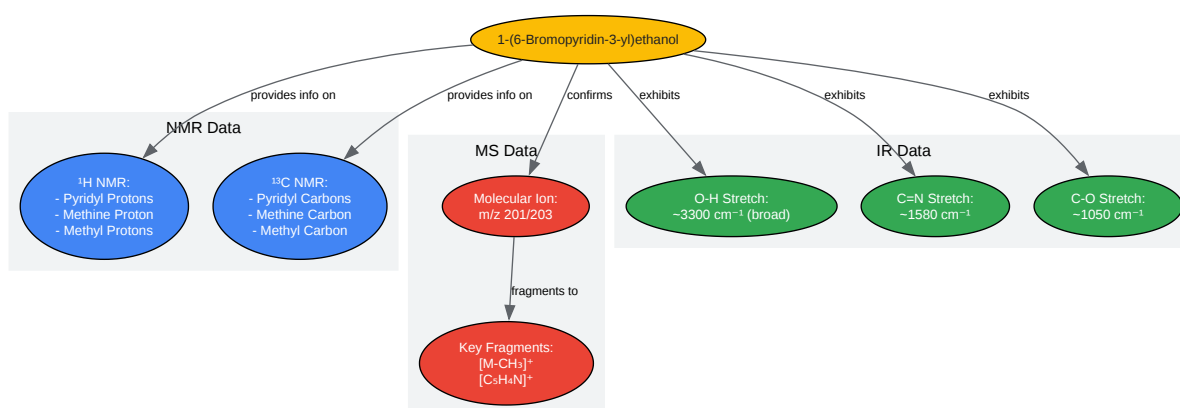
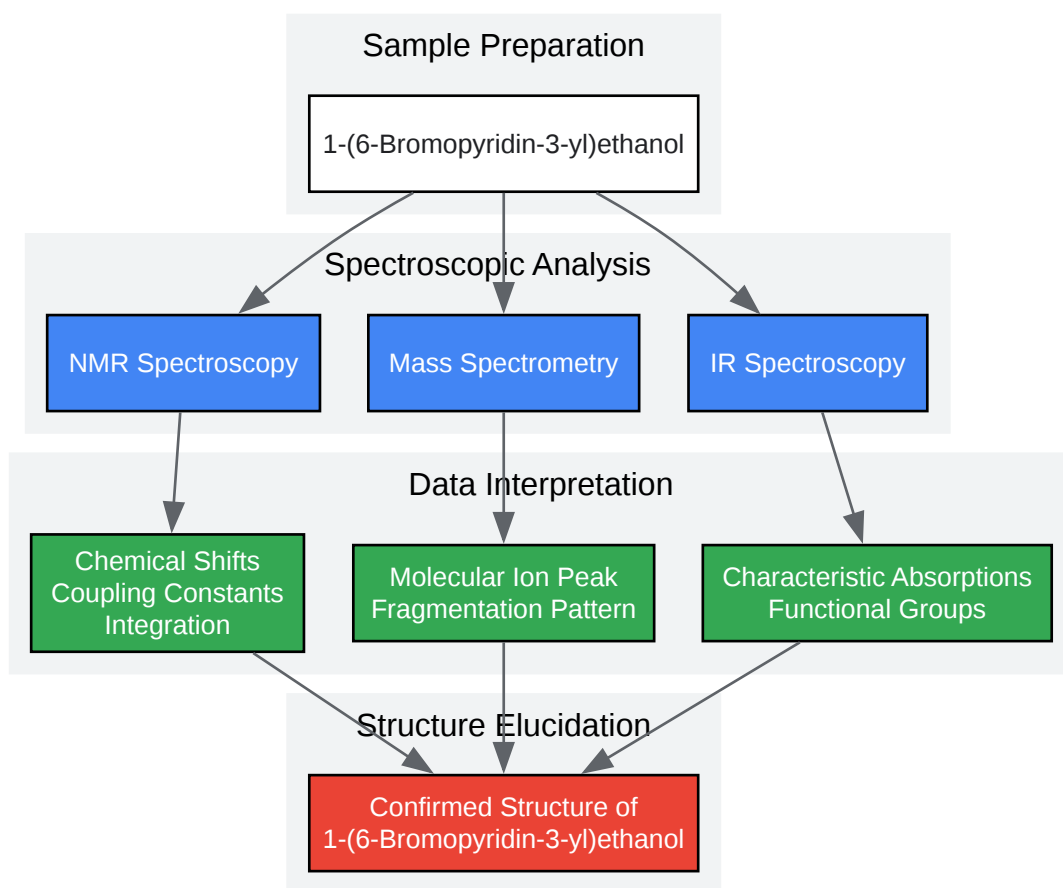
Mass spectra are typically obtained using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons, causing ionization and fragmentation. The resulting ions are separated by a mass analyzer and detected.

### Infrared (IR) Spectroscopy

IR spectra can be obtained using an Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid or liquid sample is placed directly on the ATR crystal, and the spectrum is recorded over a range of 4000-400  $\text{cm}^{-1}$ .

## Visualizations

The following diagrams illustrate the logical workflow for spectroscopic analysis and the structural identification of **1-(6-Bromopyridin-3-yl)ethanol**.



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